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Introduction
Vamagloxistat, also known as BBP-711, is an investigational, orally administered small

molecule inhibitor of glycolate oxidase (GO).[1][2][3] It is being developed for the treatment of

conditions characterized by excessive oxalate production, such as primary hyperoxaluria type 1

(PH1) and recurrent kidney stone formation.[1] By targeting GO, a key enzyme in the metabolic

pathway that produces oxalate, vamagloxistat aims to reduce the oxalate burden, thereby

preventing the formation of calcium oxalate crystals, which can lead to kidney stones,

nephrocalcinosis, and progressive renal impairment.[1][2] This technical guide provides an in-

depth summary of the currently available pharmacokinetic and pharmacodynamic data for

vamagloxistat, based on preclinical and early-phase clinical studies.

Mechanism of Action
Vamagloxistat exerts its therapeutic effect by inhibiting the enzyme glycolate oxidase (GO).

GO, encoded by the HAO1 gene, is a peroxisomal enzyme that catalyzes the oxidation of

glycolate to glyoxylate.[4][5] Glyoxylate is a direct precursor of oxalate.[4] In pathological

conditions like Primary Hyperoxaluria Type 1, where a deficiency in the enzyme alanine-

glyoxylate aminotransferase (AGT) prevents the normal detoxification of glyoxylate to glycine,

the conversion of glyoxylate to oxalate is enhanced. By inhibiting GO, vamagloxistat reduces

the production of glyoxylate from glycolate, thereby decreasing the substrate available for

oxalate synthesis.[6] This mechanism is a form of substrate reduction therapy.
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Figure 1: Vamagloxistat Mechanism of Action.

Pharmacokinetics
Preclinical Pharmacokinetics
Pharmacokinetic studies in animal models, particularly in Agxt knockout mice (a model for

PH1), have been crucial in the early development of vamagloxistat.

Table 1: Preclinical Pharmacokinetic Parameters of Vamagloxistat in Agxt-/- Mice

Parameter Value Species/Model Dosing Source

Distribution

Liver Exposure

(AUC0-24hr)

Higher than

plasma exposure
Agxt-/- Mice Oral gavage [7]
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Note: Detailed quantitative pharmacokinetic parameters such as Cmax, Tmax, and half-life

from published preclinical studies are limited.

Clinical Pharmacokinetics
A first-in-human, randomized, double-blind, placebo-controlled Phase 1 study in 92 healthy

adult volunteers has provided key insights into the clinical pharmacokinetics of vamagloxistat.
[1][2]

Table 2: Clinical Pharmacokinetic Parameters of Vamagloxistat in Healthy Adult Volunteers
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Parameter Value
Study
Population

Dosing Source

Absorption

Time to

Maximum

Plasma

Concentration

(Tmax)

~2.5 hours
Healthy

Volunteers
Single oral dose [1]

~2 hours
Healthy

Volunteers
Single oral dose [2]

Elimination

Elimination Half-

life (t1/2)
~26 hours

Healthy

Volunteers
Single oral dose [1]

~28 hours
Healthy

Volunteers
Single oral dose [2]

Dose

Proportionality

Exposure (AUC)
Dose-dependent

increases

Healthy

Volunteers

Single doses up

to 2,000 mg
[2]

Variability

Inter-subject

Variability
Low

Healthy

Volunteers
Single oral dose [2]

The pharmacokinetic profile of vamagloxistat, characterized by rapid absorption and a half-life

of approximately 26-28 hours, supports the potential for once-daily oral dosing.[1][2]

Pharmacodynamics
Preclinical Pharmacodynamics
In vitro and in vivo preclinical studies have demonstrated the potent and selective inhibitory

activity of vamagloxistat on glycolate oxidase.
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Table 3: Preclinical In Vitro Pharmacodynamic Parameters of Vamagloxistat

Parameter Value Assay Source

Potency

IC50 (human GO) 15.4 nM
Purified enzyme

assay
[7]

IC50 (rat GO) 22.4 nM
Purified enzyme

assay
[7]

IC50 (mouse GO) 149 nM
Purified enzyme

assay
[7]

IC50 (oxalate

production)
24.2 nM (at 24 hours)

Agxt-/- mouse

hepatocytes
[7]

42.9 nM (at 48 hours)
Agxt-/- mouse

hepatocytes
[7]

Binding Affinity

KD (human GO) 6.31 nM
Surface Plasmon

Resonance
[7]

Selectivity

Off-target enzymes

(D-amino acid

oxidase,

dihydroorotate

dehydrogenase,

lactate

dehydrogenase-A)

<10% activity at 10

µM
Enzyme assays [7]

Table 4: Preclinical In Vivo Pharmacodynamic Effects of Vamagloxistat in Agxt-/- Mice
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Parameter Effect Dose Species/Model Source

Urinary Oxalate

Reduction

Maximum

reduction of 60%

7 mg/kg for 5

days (oral)
Agxt-/- Mice [7]

GO Activity

Inhibition
>88% inhibition

7 mg/kg for 5

days (oral)
Agxt-/- Mice [7]

These preclinical data demonstrate that vamagloxistat is a potent and selective inhibitor of

GO, leading to a significant reduction in urinary oxalate in a relevant animal model of PH1.

Clinical Pharmacodynamics
The pharmacodynamic effects of vamagloxistat in humans have been assessed by measuring

the levels of plasma and urine glycolate, a direct biomarker of GO inhibition. Inhibition of GO

leads to an accumulation of its substrate, glycolate.

Table 5: Clinical Pharmacodynamic Effects of Vamagloxistat in Healthy Adult Volunteers

Parameter Effect Dosing
Study
Population

Source

Plasma

Glycolate

10-15 fold

increase above

baseline

Single and

multiple doses

Healthy

Volunteers
[1]

Mean maximal

concentration of

100-200 µM on

day 7

Multiple doses
Healthy

Volunteers
[2]

Urine Glycolate
Dose-dependent

increases

Single and

multiple doses

Healthy

Volunteers
[2]

GO Inhibition

(predicted)

>95% (maximal

inhibition)

Single and

multiple doses

Healthy

Volunteers

(based on PK/PD

modeling)

[1]
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The substantial and dose-dependent increases in plasma and urine glycolate observed in

healthy volunteers provide strong evidence of target engagement and near-complete inhibition

of GO by vamagloxistat.[1][2]

Experimental Protocols
Detailed, step-by-step experimental protocols are not fully available in the cited public-domain

literature. However, the general methodologies employed in the key studies are described

below.

Preclinical Evaluation Clinical Evaluation

In Vitro Assays

Enzyme Inhibition Assays
(IC50 determination for GO)

Binding Assays
(Surface Plasmon Resonance for KD)

Cell-based Assays
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Figure 2: Vamagloxistat Development Workflow.

In Vitro Enzyme Inhibition and Binding Assays
Objective: To determine the potency and selectivity of vamagloxistat.

Methodology:

Enzyme Inhibition: The inhibitory activity of vamagloxistat was assessed against purified

human, mouse, and rat GO enzymes. The concentration of vamagloxistat required to

inhibit 50% of the enzyme's activity (IC50) was determined.[7] Similar assays were

performed against a panel of off-target enzymes to assess selectivity.[7]
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Binding Affinity: Surface plasmon resonance was utilized to measure the direct binding of

vamagloxistat to immobilized purified human GO, allowing for the determination of the

dissociation constant (KD).[7]

Cell-based Assays
Objective: To evaluate the effect of vamagloxistat on oxalate production in a cellular model

of PH1.

Methodology: Primary hepatocytes were cultured from Agxt-/- mice. These cells were treated

with varying concentrations of vamagloxistat, and the production of oxalate was measured

at different time points (e.g., 24 and 48 hours) to determine the IC50 for oxalate production.

[7]

In Vivo Animal Studies
Objective: To assess the in vivo efficacy, pharmacokinetics, and pharmacodynamics of

vamagloxistat in an animal model of PH1.

Methodology:

Animal Model:Agxt-/- mice, which mimic the metabolic defect of PH1, were used.[7]

Dosing: Vamagloxistat was administered to the mice via oral gavage at various doses.[7]

Pharmacokinetic Analysis: Plasma and liver concentrations of vamagloxistat were

measured over time to determine its pharmacokinetic profile, including exposure levels

(AUC).[7]

Pharmacodynamic Analysis: Urinary oxalate excretion was measured to assess the

primary efficacy endpoint. Glycolate oxidase activity in liver tissue was also measured to

confirm target engagement.[7]

Phase 1 Clinical Trial
Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of

vamagloxistat in humans.
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Methodology:

Study Design: A randomized, double-blind, placebo-controlled, ascending dose study was

conducted in healthy adult volunteers. The study consisted of two parts: a single

ascending dose (SAD) part and a multiple ascending dose (MAD) part.[1][2]

Dosing: In the SAD part, single oral doses ranging from 40 to 3,000 mg were evaluated.[1]

In the MAD part, multiple oral doses from 75 to 1000 mg were administered.[1]

Pharmacokinetic Analysis: Blood samples were collected at various time points after

dosing to determine the plasma concentrations of vamagloxistat and to calculate key

pharmacokinetic parameters such as Tmax, Cmax, AUC, and t1/2.[1][2]

Pharmacodynamic Analysis: Plasma and urine samples were collected to measure

glycolate concentrations as a biomarker of GO inhibition.[1][2]

Safety and Tolerability: Safety was monitored through the recording of adverse events,

clinical laboratory tests, vital signs, and electrocardiograms.[1][2]

Conclusion
Vamagloxistat (BBP-711) has demonstrated a promising pharmacokinetic and

pharmacodynamic profile in both preclinical and early clinical studies. Its mechanism as a

potent and selective inhibitor of glycolate oxidase is well-defined. The pharmacokinetic

properties, including rapid oral absorption and a half-life supporting once-daily dosing, are

favorable for patient compliance. The pharmacodynamic data from healthy volunteers, showing

near-complete inhibition of GO as evidenced by a significant increase in plasma and urine

glycolate, strongly support its potential as a therapeutic agent for primary hyperoxaluria type 1

and other disorders of oxalate overproduction. Further clinical development, including the

ongoing Phase 2/3 study in PH1 patients, will be critical to fully elucidate the efficacy and safety

of vamagloxistat in the target patient populations.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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